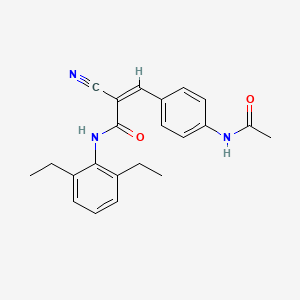

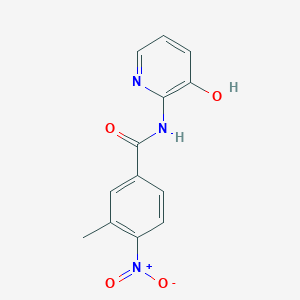

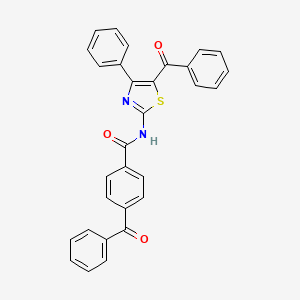

![molecular formula C11H13N3OS B2659188 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one CAS No. 890647-60-6](/img/structure/B2659188.png)

2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one , also known by its chemical structure, is a compound with the following IUPAC name: 2-[(2-aminoethyl)sulfanyl]methyl]benzonitrile hydrochloride . Its molecular formula is C₁₀H₁₂N₂S·HCl , and it has a molecular weight of 228.75 g/mol . The compound is typically found in a powder form .

Molecular Structure Analysis

The molecular structure of 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one consists of a quinazolinone core with a benzonitrile group attached. The sulfanyl (–SH) group is linked to the quinazolinone ring via an aminoethyl bridge. The hydrochloride salt forms due to the presence of the HCl counterion . The arrangement of atoms and bonds can be visualized using molecular modeling software.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

One key area of research involving derivatives similar to 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one focuses on the synthesis of quinazolin-4-one derivatives and their anti-inflammatory activities. A study synthesized various quinazolin-4-one derivatives, revealing that these compounds exhibited varying degrees of anti-inflammatory activity, with some showing comparable activity to standard drugs at certain doses. This highlights the potential of quinazolin-4-one derivatives in anti-inflammatory treatments (Kumar & Rajput, 2009).

Novel Syntheses and Derivatives

Research on 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives demonstrated innovative syntheses using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks. This work not only provided a novel synthesis route but also allowed access to a variety of derivatives, expanding the chemical diversity and potential applications of quinazolinone-based compounds (Al-Salahi & Geffken, 2011).

Antimicrobial Activity

Another significant area of application for quinazolinone derivatives is in antimicrobial activity. A study on methylsulfanyl-triazoloquinazoline derivatives found these compounds to have noteworthy antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi. This suggests the potential use of quinazolinone derivatives as antimicrobial agents (Al-Salahi et al., 2013).

Antitumor and Antienzymatic Activities

Quinazolinone derivatives have also been explored for their antitumor and antienzymatic activities. Research involving 2-sulfanyl-substituted quinazolinones showed that several compounds exhibited high anti-monoamine oxidase and antitumor activity. This underscores the therapeutic potential of quinazolinone derivatives in treating various cancers and enzymatic disorders (Markosyan et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMUOUFRBXYECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

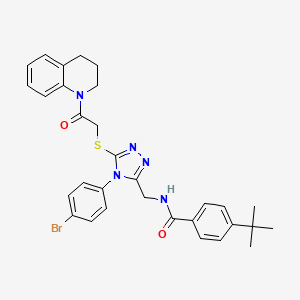

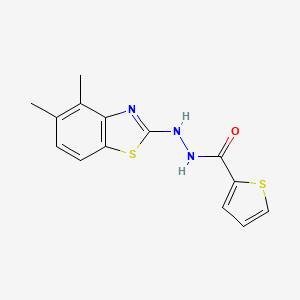

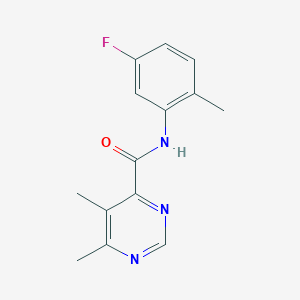

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

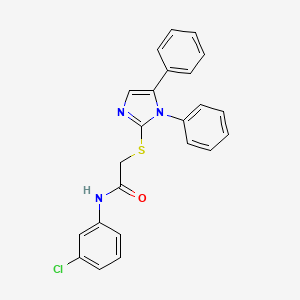

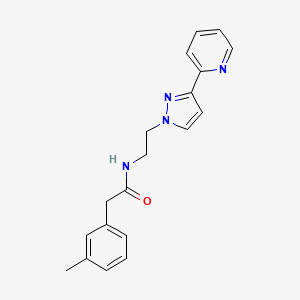

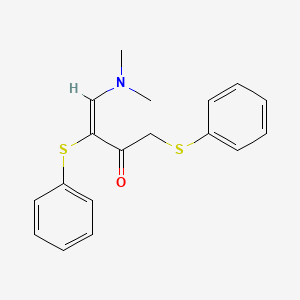

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)

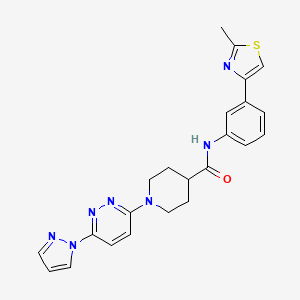

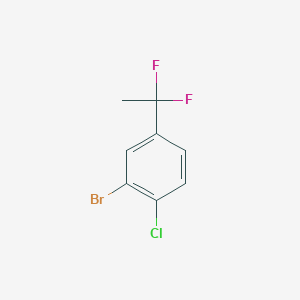

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)